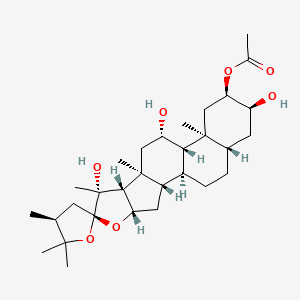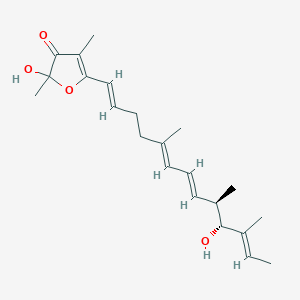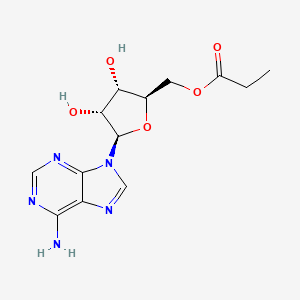
Propionyl adenylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionyl adenylate is a member of the class of adenosines that is adenosine with the hydrogen on the 5'-hydroxy group replaced with a propanoyl group. It derives from an adenosine.
Wissenschaftliche Forschungsanwendungen
1. Propionyl-CoA Carboxylase and Metabolic Disorders
Propionyl adenylate is a key intermediate in the activity of Propionyl-CoA carboxylase (PCC), which catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA. Dysfunctional PCC leads to propionic acidemia, a metabolic disorder causing symptoms like metabolic acidosis, hyperammonemia, and lethargy. Detailed knowledge of PCC structure and function is essential for understanding these disorders (Wongkittichote, Ah Mew, & Chapman, 2017).
2. Enzymatic Activity and Genetic Mutations
The propionyl-CoA synthetase (PrpE) enzyme, which catalyzes propionate to propionyl-CoA conversion, involves a propionyl-AMP intermediate. Specific residues in the enzyme, like Lys592, are crucial for propionyl-AMP synthesis, thus influencing propionyl adenylate formation and its subsequent conversion to propionyl-CoA. Mutations in these residues have significant impacts on the enzyme's activity (Horswill & Escalante‐Semerena, 2002).
3. Epigenetic Modifications
Propionyl adenylate is involved in histone propionylation, a type of protein post-translational modification. In mammalian cells, such as leukemia cell lines, propionylation at specific lysine residues (e.g., H3 Lysine 23) impacts cell metabolism and may act as an epigenetic regulatory mark (Liu et al., 2009).
4. Model for Gene Therapy Testing
Propionyl adenylate's role in propionic acidemia makes it a target for gene therapy research. Hypomorphic models of propionic acidemia demonstrate how gene therapy can correct metabolic markers and symptoms associated with the deficiency of enzymes like PCC (Guenzel et al., 2013).
5. Regulation of Bacterial Virulence
Propionyl adenylate influences bacterial virulence via lysine propionylation. It's suggested that the level of propionyl modification, which depends on the concentration of metabolic intermediates like propionyl-CoA, can affect the virulence of pathogenic bacteria, offering insights into novel treatments and prevention strategies (Tang, Zhan, Zhang, & Huang, 2022).
Eigenschaften
Produktname |
Propionyl adenylate |
|---|---|
Molekularformel |
C13H17N5O5 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl propanoate |
InChI |
InChI=1S/C13H17N5O5/c1-2-7(19)22-3-6-9(20)10(21)13(23-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
HHBDDEZLXDKDHK-ZRFIDHNTSA-N |
Isomerische SMILES |
CCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



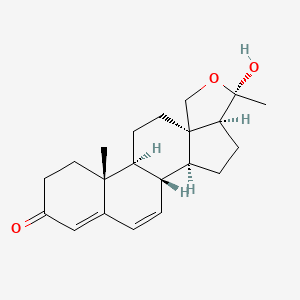
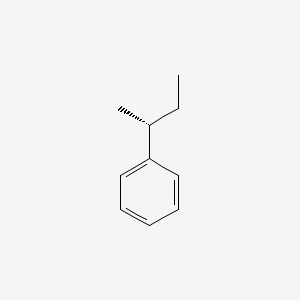
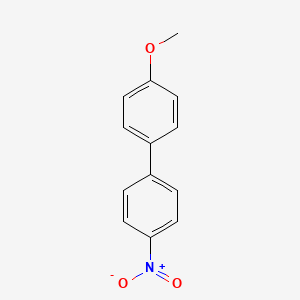

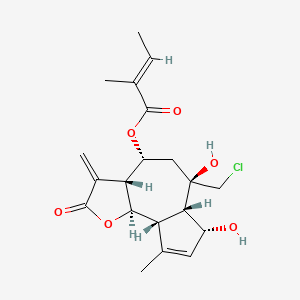
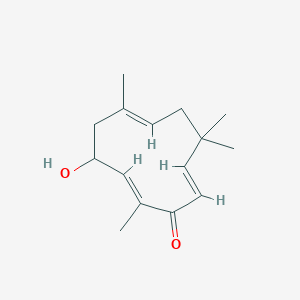
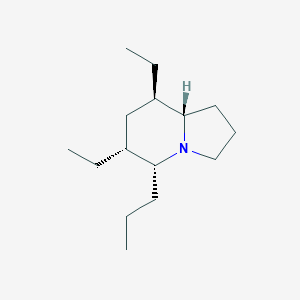
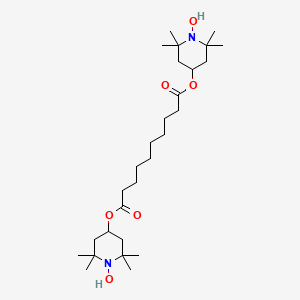
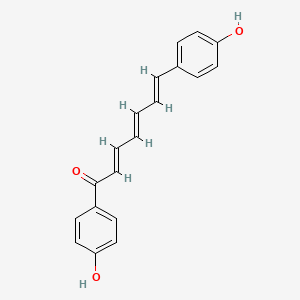
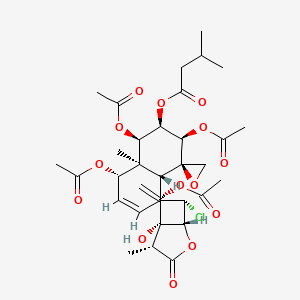
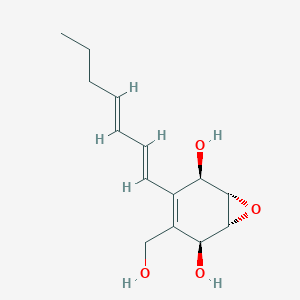
![N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester](/img/structure/B1251044.png)
